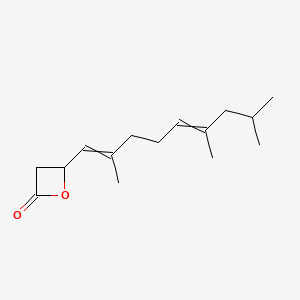![molecular formula C13H24N2O3SSi B13963786 Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate CAS No. 907545-48-6](/img/structure/B13963786.png)
Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a silyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester typically involves multiple steps. One common method includes the protection of the hydroxyl group with a silyl protecting group, followed by the formation of the thiazole ring through cyclization reactions. The amino group is introduced via nucleophilic substitution reactions. The final esterification step involves the reaction of the carboxylic acid with ethanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl ether can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-thiazolecarboxylic acid ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. The silyl ether group can be hydrolyzed under physiological conditions, releasing the active compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylthiazole: Lacks the silyl ether and ester groups, making it less versatile in chemical reactions.
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole: Similar structure but lacks the amino group, reducing its potential for biological interactions.
Propiedades
Número CAS |
907545-48-6 |
|---|---|
Fórmula molecular |
C13H24N2O3SSi |
Peso molecular |
316.49 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H24N2O3SSi/c1-7-17-11(16)10-9(15-12(14)19-10)8-18-20(5,6)13(2,3)4/h7-8H2,1-6H3,(H2,14,15) |
Clave InChI |
QUISMIBDDAHNRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)N)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
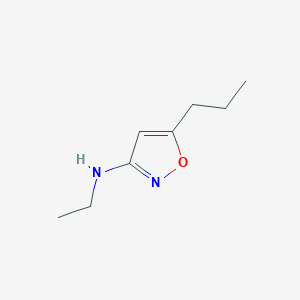
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
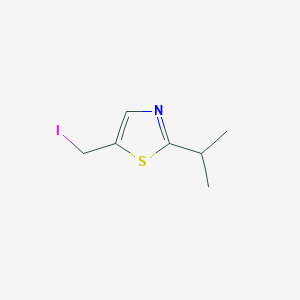
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
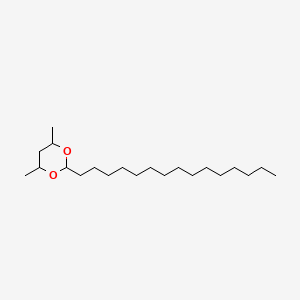

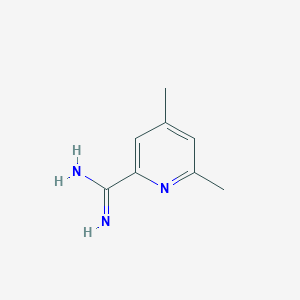

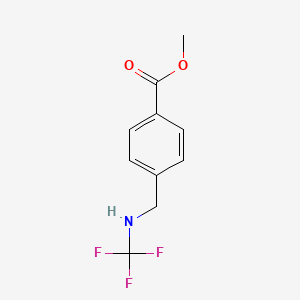
![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
